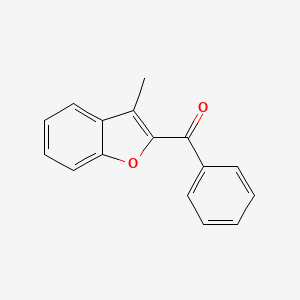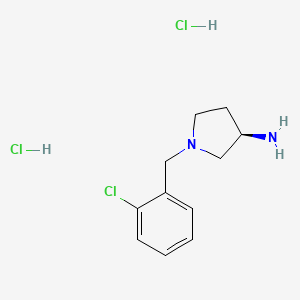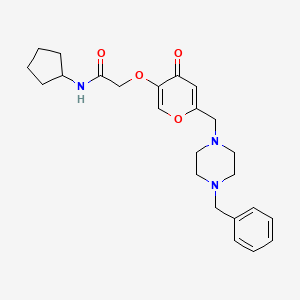![molecular formula C21H25N5O4 B2461785 8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915933-53-8](/img/structure/B2461785.png)
8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H25N5O4 and its molecular weight is 411.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Luminescent Sensors
One study discusses a luminescent sensor that responds to common oxoacids, showcasing the potential application of similar compounds in the development of chemical sensors. The specific compound studied was able to encapsulate a hydronium ion, showing intense luminescence upon complexation with common oxoacids. This indicates a possible research application of the compound for sensing or detection purposes in various chemical environments (V. Young, Heidi L. Quiring, & Andrew G Sykes, 1997).
Antiviral and Antihypertensive Activity
Another study explored the synthesis and biological activity of polymethylenepurine derivatives, which are structurally related to the compound of interest. These derivatives showed potential antiviral and antihypertensive activities, suggesting that similar compounds could be investigated for therapeutic applications in these areas (D. Nilov et al., 1995).
Receptor Affinity and Pharmacological Potential
Research on arylpiperazinylalkyl purine diones and triones, closely related to the compound , evaluated their affinity for serotoninergic and dopaminergic receptors. These compounds exhibited potential as ligands for these receptors, suggesting research applications in the development of antidepressant and anxiolytic medications. This implies that the compound of interest might also be explored for its pharmacological potential (A. Zagórska et al., 2015).
Molecular Studies and Antimicrobial Activities
Further, the antimicrobial activities of certain purine derivatives have been investigated, indicating that compounds with a purine base can be potent against a range of microbial pathogens. This suggests potential research applications of the compound for developing new antimicrobial agents (Pratibha Sharma et al., 2004).
Properties
IUPAC Name |
6-[2-(2-hydroxyethoxy)ethyl]-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-15-14-26-17-18(22-20(26)24(15)10-12-30-13-11-27)23(2)21(29)25(19(17)28)9-8-16-6-4-3-5-7-16/h3-7,14,27H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFHMDOHXGTQOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCOCCO)N(C(=O)N(C3=O)CCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B2461705.png)
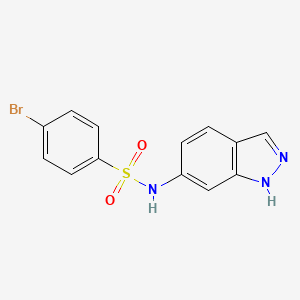


![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2461711.png)
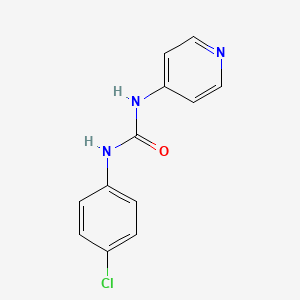
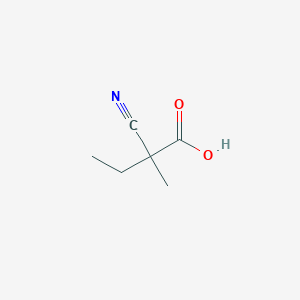
![4-bromo-2-fluoro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2461716.png)
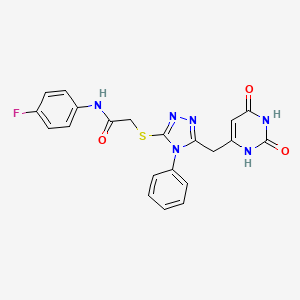
![N-[2-[4-(2,3-Dichlorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2461719.png)
![4-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2461721.png)
